molecular formula C11H12N2O4 B8326846 1-(3,4-Dimethoxyphenyl)hydantoin

1-(3,4-Dimethoxyphenyl)hydantoin

Cat. No.: B8326846
M. Wt: 236.22 g/mol
InChI Key: RPKOVSDJGCXMPC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)hydantoin, with the molecular formula C11H12N2O4, is a chemical compound featuring the hydantoin (imidazolidine-2,4-dione) core structure substituted with a 3,4-dimethoxyphenyl group . The hydantoin scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities and presence in several clinically approved drugs . This specific derivative serves as a valuable intermediate for researchers exploring structure-activity relationships (SAR) and developing novel bioactive molecules. The hydantoin ring is a key pharmacophore in various therapeutic areas. Notable drugs containing this scaffold include the anticonvulsant phenytoin, the muscle relaxant dantrolene, and the androgen receptor antagonists nilutamide and enzalutamide . Researchers are particularly interested in hydantoin derivatives for their potential anticancer, anti-inflammatory, antimicrobial, and anti-HIV activities, making them a focus in drug discovery programs . The 3,4-dimethoxyphenyl moiety in this compound is a common pharmacophoric element that can contribute to receptor binding and influence the compound's physicochemical properties, offering a point of diversification for synthetic optimization. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a building block in organic synthesis or as a reference standard in analytical studies to further investigate the pharmacological potential of hydantoin-based compounds.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O4/c1-16-8-4-3-7(5-9(8)17-2)13-6-10(14)12-11(13)15/h3-5H,6H2,1-2H3,(H,12,14,15)

InChI Key

RPKOVSDJGCXMPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(=O)NC2=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

1,3-Dimethylol-5,5-dimethylhydantoin (CAS 6440-58-0)
  • Substituents : Methylol groups at positions 1 and 3, methyl groups at positions 5 and 5.
  • Key Differences : The absence of aromatic substituents reduces steric bulk and lipophilicity compared to 1-(3,4-Dimethoxyphenyl)hydantoin.
Vitekwangin A (Lignan Derivative)
  • Structure : A lignan with a 3,4-dimethoxyphenyl group fused to a naphthaldehyde backbone.
  • Biological Activity: Exhibits anti-inflammatory activity via inhibition of NO production in LPS-induced RAW264.7 macrophages .
3,4-Dimethoxyphenyl Isothiocyanate Derivatives
  • Application : Used in chiral discrimination of aldose enantiomers via thiocarbamate formation.
  • Reactivity : The electron-rich 3,4-dimethoxyphenyl group stabilizes derivatives, enabling effective enantiomer separation. This highlights the substituent’s role in modulating stability and reactivity .

Physicochemical Properties

Compound Substituents Lipophilicity (Predicted) Stability Notes
This compound Aromatic, electron-donating High Likely stable in alkaline conditions due to methoxy groups
1,3-Dimethylol-5,5-dimethylhydantoin Aliphatic, polar methylol Moderate Higher water solubility; steric hindrance may reduce reactivity
Vitekwangin A Lignan with dimethoxyphenyl Moderate to high Stabilized by conjugated π-system; bioactive

Reactivity in Alkaline Conditions

  • Lignin Model Compounds (e.g., Compound 3 in ) : 3,4-Dimethoxyphenyl-containing β-O-4 lignin models undergo rapid cleavage in alkaline systems (0.5 M KOtBu/tBuOH). Oxidation products like 3,4-dimethoxybenzoic acid suggest methoxy groups facilitate electron transfer .
  • Inference for this compound : The compound may exhibit stability under mild alkaline conditions due to resonance stabilization from methoxy groups, though direct studies are lacking.

Preparation Methods

Procedure Overview

  • Protection of N-3 :

    • Hydantoin is treated with a sulfonyl chloride (e.g., tosyl chloride) in the presence of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to protect the N-3 position.

    • Example: Tosylation of hydantoin yields N-3-tosylhydantoin .

  • Introduction of Leaving Group :

    • The protected hydantoin undergoes bromination or iodination at N-1. Reagents like PBr₃ or NaI/K₂CO₃ are used under anhydrous conditions.

    • Example: 1-Bromo-N-3-tosylhydantoin is formed.

  • Nucleophilic Substitution :

    • The 1-bromo intermediate reacts with 3,4-dimethoxyphenylamine or its equivalent in the presence of a base (e.g., K₂CO₃, NaH).

    • Example: Displacement yields 1-(3,4-dimethoxyphenyl)-N-3-tosylhydantoin .

  • Deprotection :

    • Acidic hydrolysis (e.g., HCl in ethanol) removes the tosyl group, yielding the final product.

Key Data

StepReagents/ConditionsYield (Example)Source
N-3 ProtectionTosyl chloride, TEA, DMAP~85%
N-1 BrominationPBr₃, anhydrous DMF~70%
Substitution3,4-Dimethoxyphenylamine, K₂CO₃, DMF~60%
DeprotectionHCl (ethanol), reflux>90%

This method is labor-intensive but ensures regioselectivity. The use of protecting groups minimizes side reactions at N-3.

Bucherer–Bergs Reaction with Cyanohydrins

The Bucherer–Bergs reaction typically forms 5-substituted hydantoins but can be modified to target the 1-position using cyanohydrins.

Procedure Overview

  • Cyanohydrin Formation :

    • 3,4-Dimethoxybenzaldehyde reacts with hydrocyanic acid (HCN) to form the cyanohydrin intermediate.

    • Example: 3,4-Dimethoxybenzaldehyde cyanohydrin .

  • Hydantoin Cyclization :

    • The cyanohydrin is treated with ammonium carbonate and KCN in ethanol/water under reflux.

    • The reaction proceeds via aminonitrile formation and cyclization to the hydantoin.

Key Data

ParameterValue/DescriptionSource
SolventEthanol/water (1:1)
TemperatureReflux (60–70°C)
Yield (Generic)50–80% (varies with substituents)

Note : This approach is less common for 1-substituted hydantoins due to steric and electronic effects. Steric hindrance from the 3,4-dimethoxyphenyl group may favor alternative pathways.

Alternative Cyclization Strategies

Advanced methods involve Staudinger reactions or isourea intermediates to construct the hydantoin ring with direct 1-substitution.

Example: Isourea-Based Cyclization

  • O-Acyl Isourea Formation :

    • 3,4-Dimethoxyphenylamine reacts with triphosgene or CDI to form an O-acyl isourea intermediate.

  • Cyclization with α,β-Unsaturated Esters :

    • The isourea reacts with a fumaric acid monoester under regioselective aza-Michael addition.

    • Example: Forms 1-(3,4-dimethoxyphenyl)hydantoin upon cyclization.

Key Data

StepReagents/ConditionsYield (Example)Source
Isourea FormationTriphosgene, CH₂Cl₂, 0°C~75%
CyclizationFumaric acid monoester, DBP, 60°C~85%

This method avoids protection steps but requires precise control of regiochemistry.

Enzymatic Hydrolysis of Precursor Hydantoins

Hydrolysis of hydantoins with specific substituents can yield amino acids, but reverse-engineering this for synthesis is complex.

Procedure Overview

  • Hydantoin Synthesis :

    • A 5-substituted hydantoin (e.g., from Bucherer–Bergs) undergoes enzymatic hydrolysis to an amino acid.

    • Example: 3,4-Dimethoxyphenylglycine is isolated.

  • Re-Cyclization :

    • The amino acid is reacted with urea or thiourea under acidic conditions to reform the hydantoin.

Key Data

StepReagents/ConditionsYield (Example)Source
HydrolysisNaOH, 140–170°C, H₂O~90%
CyclizationUrea, H₂SO₄, reflux~70%

This method is less direct but highlights the versatility of hydantoins in synthesis.

Patent-Based Condensation Reactions

Industrial methods leverage condensation of hydantoin with aldehydes in the presence of amino acid catalysts.

Procedure Overview

  • Condensation :

    • Hydantoin reacts with 3,4-dimethoxybenzaldehyde and an amino acid (e.g., glycine) in aqueous NaOH.

    • Example: Forms This compound via base-catalyzed enolate formation.

Key Data

ParameterValue/DescriptionSource
CatalystL-Glutamic acid, NaOH
Temperature80°C
Yield (Example)91.2% (for benzaldehyde analog)

This method is scalable but may require optimization for sterically hindered substrates.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
AlkylationHigh regioselectivityMulti-step, expensive reagents60–90%
Bucherer–BergsSimple, cost-effectivePoor regiocontrol for 1-substitution50–80%
Isourea CyclizationDirect 1-substitutionRequires specialized reagents75–85%
Enzymatic HydrolysisRenewable catalystsIndirect, low atom economy70–90%
CondensationScalable, minimal stepsSensitive to steric effects80–95%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)hydantoin, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via the Bucherer-Bergs reaction, involving condensation of 3,4-dimethoxybenzaldehyde with urea and ammonium carbonate under acidic conditions . Alternative routes include cyclization of α-amino ketones derived from (3,4-dimethoxyphenyl)acetone precursors . Yields are improved by optimizing catalyst systems (e.g., Rh-based catalysts for stereocontrol) and reaction temperatures (80–100°C for 12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm methoxy groups (δ 3.8–4.0 ppm) and hydantoin ring protons (δ 7.2–8.1 ppm) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 251) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodology : Stability tests indicate sensitivity to light and humidity. Store in amber vials at –20°C under inert gas (N₂/Ar). Monitor degradation via periodic HPLC analysis; avoid prolonged exposure to DMSO due to oxidative byproduct formation .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the compound’s bioactivity?

  • Methodology : Compare analogs (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy substitution) in antifungal assays (Candida albicans MIC tests). Structural analogs with electron-donating groups (e.g., methoxy) show enhanced membrane permeability, as seen in thiourea derivatives . Use molecular docking to predict interactions with fungal cytochrome P450 enzymes .

Q. What reaction mechanisms govern the compound’s participation in polymer synthesis or functionalization?

  • Methodology : The hydantoin moiety can act as a monomer in polyacetylenes. Polymerize using Rh catalysts (e.g., (nbd)Rh⁺) to achieve helical structures. Monitor molecular weight (13,900–18,400 g/mol) via GPC and confirm solubility in THF/chloroform .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology : Use tools like SwissADME to calculate logP (XLogP3 ≈ 1.8) and topological polar surface area (TPSA ≈ 65 Ų), indicating moderate blood-brain barrier permeability. Molecular dynamics simulations (Amber/CHARMM) model binding to serum albumin .

Q. What advanced analytical techniques resolve crystallographic or conformational details?

  • Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation) reveals dihedral angles between the hydantoin ring and methoxyphenyl group. Pair with DFT calculations (B3LYP/6-31G*) to validate bond lengths and torsional stability .

Contradictions & Validation

  • Synthetic Yield Discrepancies : reports high yields (>80%) with Rh catalysts, while suggests lower yields (~50%) for ketone precursors. Resolve by optimizing stoichiometry of urea derivatives and reaction pH .
  • Bioactivity Variability : Antifungal activity in thiourea analogs contrasts with limited data for hydantoins. Validate via standardized CLSI broth microdilution assays .

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